2-((5-(1H-indol-3-yl)-4-(2-methoxyethyl)-4H-1,2,4-triazol-3-yl)thio)-N-(2-fluorophenyl)acetamide
Description
2-((5-(1H-indol-3-yl)-4-(2-methoxyethyl)-4H-1,2,4-triazol-3-yl)thio)-N-(2-fluorophenyl)acetamide is a complex organic compound that features a unique combination of indole, triazole, and acetamide functional groups. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug development.
Properties
IUPAC Name |
N-(2-fluorophenyl)-2-[[5-(1H-indol-3-yl)-4-(2-methoxyethyl)-1,2,4-triazol-3-yl]sulfanyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20FN5O2S/c1-29-11-10-27-20(15-12-23-17-8-4-2-6-14(15)17)25-26-21(27)30-13-19(28)24-18-9-5-3-7-16(18)22/h2-9,12,23H,10-11,13H2,1H3,(H,24,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SVBZUHMJAOEBMX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCN1C(=NN=C1SCC(=O)NC2=CC=CC=C2F)C3=CNC4=CC=CC=C43 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20FN5O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
425.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((5-(1H-indol-3-yl)-4-(2-methoxyethyl)-4H-1,2,4-triazol-3-yl)thio)-N-(2-fluorophenyl)acetamide typically involves multiple steps:
Formation of the Indole Derivative: The indole moiety can be synthesized via Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions.
Triazole Ring Formation: The triazole ring is often formed through a cyclization reaction involving hydrazine derivatives and appropriate alkylating agents.
Thioether Linkage: The thioether linkage is introduced by reacting the triazole intermediate with a thiol compound.
Final Coupling: The final step involves coupling the triazole-thioether intermediate with 2-fluorophenylacetic acid under amide bond-forming conditions, typically using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This includes scaling up the reactions, optimizing reaction times and temperatures, and employing efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the indole moiety, leading to the formation of oxindole derivatives.
Reduction: Reduction reactions can target the triazole ring or the carbonyl group in the acetamide moiety.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the fluorophenyl ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to facilitate substitution reactions.
Major Products
Oxidation: Oxindole derivatives.
Reduction: Reduced triazole or amide derivatives.
Substitution: Various substituted phenylacetamide derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound is studied for its unique structural features and reactivity. It serves as a model compound for understanding the behavior of indole and triazole-containing molecules.
Biology
Biologically, the compound is investigated for its potential as a pharmacophore in drug design. Its structural motifs are known to interact with various biological targets, making it a candidate for developing new therapeutic agents.
Medicine
In medicine, the compound is explored for its potential therapeutic effects. It may exhibit anti-inflammatory, anticancer, or antimicrobial activities, although detailed studies are required to confirm these properties.
Industry
Industrially, the compound could be used in the synthesis of more complex molecules or as an intermediate in the production of pharmaceuticals.
Mechanism of Action
The mechanism of action of 2-((5-(1H-indol-3-yl)-4-(2-methoxyethyl)-4H-1,2,4-triazol-3-yl)thio)-N-(2-fluorophenyl)acetamide involves its interaction with specific molecular targets. The indole moiety can bind to various receptors or enzymes, while the triazole ring may interact with metal ions or other biomolecules. These interactions can modulate biological pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
- 2-((5-(1H-indol-3-yl)-4-(2-hydroxyethyl)-4H-1,2,4-triazol-3-yl)thio)-N-(2-fluorophenyl)acetamide
- 2-((5-(1H-indol-3-yl)-4-(2-methoxyethyl)-4H-1,2,4-triazol-3-yl)thio)-N-(2-chlorophenyl)acetamide
Uniqueness
Compared to similar compounds, 2-((5-(1H-indol-3-yl)-4-(2-methoxyethyl)-4H-1,2,4-triazol-3-yl)thio)-N-(2-fluorophenyl)acetamide is unique due to the presence of the methoxyethyl group and the fluorophenyl ring. These structural features may enhance its biological activity and specificity, making it a valuable compound for further research and development.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and unique properties
Biological Activity
The compound 2-((5-(1H-indol-3-yl)-4-(2-methoxyethyl)-4H-1,2,4-triazol-3-yl)thio)-N-(2-fluorophenyl)acetamide is a complex organic molecule that integrates an indole moiety, a triazole ring, and a fluorophenyl group. This unique structural arrangement suggests significant potential for various biological activities, particularly in medicinal chemistry. The compound's molecular formula is with a molecular weight of approximately 443.47 g/mol .
The biological activity of this compound can be attributed to its ability to interact with specific molecular targets, including enzymes and receptors. The indole and triazole rings are known to modulate the activity of various biological pathways. For instance, triazole derivatives often exhibit enzyme inhibition capabilities, particularly against cytochrome P450 enzymes, which play a crucial role in drug metabolism . The compound may also influence signaling pathways related to cancer and infectious diseases.
Biological Activity Overview
Research indicates that compounds with similar structures to this compound exhibit a range of biological activities:
- Anticancer Activity : Triazole derivatives have shown promise in inhibiting tumor growth and inducing apoptosis in cancer cell lines. For example, studies have reported that certain triazoles can inhibit tyrosine kinases involved in cancer progression .
- Antimicrobial Properties : Compounds with triazole and indole structures have demonstrated antibacterial and antifungal activities. The mechanism may involve disrupting cellular processes in pathogens .
- Antioxidant Effects : Some derivatives exhibit significant antioxidant activity, which can protect cells from oxidative stress and damage .
Case Studies and Research Findings
Several studies have focused on the synthesis and biological evaluation of compounds related to this compound:
- Anticancer Studies : A study evaluated the anticancer properties of related triazole compounds against human colon cancer cell lines (HCT 116). One derivative showed an IC50 value of 4.363 μM, indicating potent anticancer activity compared to standard treatments like doxorubicin .
- Enzyme Inhibition : Research on similar indole-triazole compounds revealed their ability to inhibit acetylcholinesterase (AChE), suggesting potential applications in treating neurological disorders .
- Antimicrobial Testing : A comparative study highlighted the antifungal efficacy of triazoles against various strains, showing that certain derivatives could outperform standard antifungal agents .
Comparative Analysis of Related Compounds
The following table summarizes key features and biological activities of structurally related compounds:
| Compound Name | Key Features | Biological Activity |
|---|---|---|
| 2-((5-(1H-indol-3-yl)-4-(2-methoxyethyl)-4H-1,2,4-triazol-3-yl)thio)-N-phenyacetamide | Indole and triazole structure | Anticancer, antimicrobial |
| 2-((5-(1H-indol-3-yl)-4-(2-methoxyethyl)-4H-1,2,4-triazol-3-yl)thio)-N-(4-chlorophenyl)acetamide | Variation in phenyl substitution | Enhanced bioactivity |
| 2-((5-(1H-indol-3-yl)-4-(2-methoxyethyl)-4H-1,2,4-triazol-3-yl)thio)-N-(3,4-dimethylphenyl)acetamide | Different substitution pattern | Modulated activity profiles |
Q & A
Q. Key Optimization Parameters :
- Catalysts/Solvents : Use of DMF or THF with K₂CO₃ for nucleophilic substitutions .
- Temperature : Controlled heating (60–80°C) to avoid decomposition of the indole moiety .
- Purity Assurance : Purification via column chromatography (silica gel, ethyl acetate/hexane) and recrystallization from ethanol .
Which spectroscopic and computational methods are most reliable for confirming the structure and purity of this compound?
Q. Basic Research Focus
- NMR Spectroscopy : ¹H/¹³C NMR to verify indole proton signals (δ 7.0–7.8 ppm), triazole ring protons (δ 8.1–8.5 ppm), and methoxyethyl group (δ 3.2–3.5 ppm) .
- Mass Spectrometry : High-resolution MS (HRMS) to confirm molecular weight (expected ~500–520 g/mol) and detect isotopic patterns for sulfur and fluorine .
- FT-IR : Peaks at ~1650 cm⁻¹ (C=O stretch) and ~1250 cm⁻¹ (C-S bond) .
- Computational Validation : SMILES/InChI-based molecular docking to predict binding conformations with biological targets (e.g., enzymes) .
How do structural modifications (e.g., fluorophenyl vs. methoxyphenyl substituents) influence the compound’s biological activity?
Advanced Research Focus
Structure-Activity Relationship (SAR) Insights :
| Substituent | Biological Impact | Evidence Source |
|---|---|---|
| 2-Fluorophenyl | Enhances lipophilicity and target binding via halogen bonding; linked to anticancer activity . | |
| 2-Methoxyethyl | Improves solubility and metabolic stability compared to bulkier alkyl groups . | |
| Indole moiety | Critical for π-π stacking interactions with kinase ATP-binding pockets . |
Q. Methodological Approach :
- Synthesize analogs with systematic substituent variations (e.g., replacing fluorine with chlorine or methoxy groups).
- Evaluate activity via in vitro assays (e.g., IC₅₀ in cancer cell lines) .
What experimental strategies can resolve contradictions in reported biological activities (e.g., anticancer vs. anti-inflammatory effects)?
Advanced Research Focus
Common contradictions arise from:
- Assay Variability : Differences in cell lines (e.g., HeLa vs. MCF-7) or inflammatory models (LPS-induced vs. COX-2 assays) .
- Purity Issues : Trace impurities (<95% purity) may skew results; validate via HPLC-MS .
Q. Resolution Strategies :
- Dose-Response Curves : Establish consistent activity thresholds across multiple assays.
- Target Profiling : Use kinase inhibitor screens or proteomics to identify primary targets .
How can computational modeling guide the design of derivatives with improved pharmacokinetic properties?
Q. Advanced Research Focus
- ADME Prediction : Tools like SwissADME to optimize logP (target ~2–3) and reduce CYP450 inhibition .
- Molecular Dynamics (MD) : Simulate binding stability with targets (e.g., EGFR or tubulin) to prioritize derivatives .
- QSAR Models : Corrogate substituent electronegativity (e.g., fluorine) with bioavailability .
What in vitro and in vivo models are most appropriate for evaluating this compound’s therapeutic potential?
Q. Methodological Guidance
- In Vitro :
- Anticancer: MTT assays on solid tumor lines (e.g., A549, HepG2) .
- Anti-inflammatory: COX-2 inhibition and TNF-α suppression in macrophages .
- In Vivo :
- Xenograft models for antitumor efficacy (e.g., BALB/c nude mice) .
- Acute toxicity studies (LD₅₀) to establish safety margins .
How can solubility and formulation challenges be addressed for preclinical testing?
Q. Advanced Research Focus
- Solubility Enhancement : Use co-solvents (e.g., PEG 400) or nanoformulation (liposomes) .
- Stability Testing : Monitor degradation under acidic (simulated gastric fluid) and oxidative (H₂O₂) conditions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
